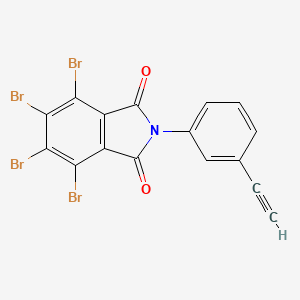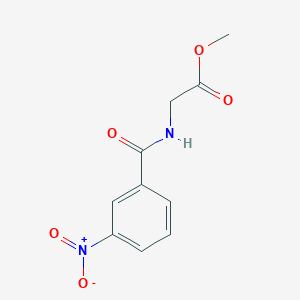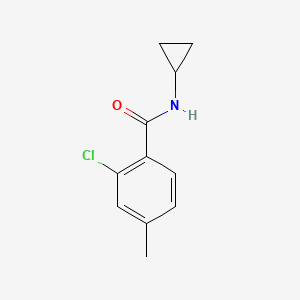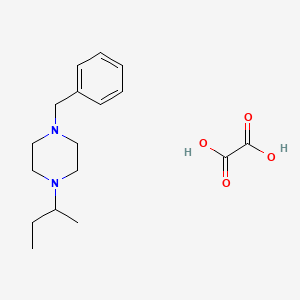
4,5,6,7-tetrabromo-2-(3-ethynylphenyl)-1H-isoindole-1,3(2H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5,6,7-tetrabromo-2-(3-ethynylphenyl)-1H-isoindole-1,3(2H)-dione is a compound that has gained significant attention in the scientific community due to its unique properties and potential applications. This compound is commonly referred to as TBPI and is a member of the isoindole family of compounds. TBPI is known for its high thermal stability and resistance to oxidation, making it an attractive candidate for use in a variety of applications.
Wirkmechanismus
The mechanism of action of TBPI is not well understood at this time. However, it is believed that TBPI may interact with electron-rich molecules, leading to the formation of charge-transfer complexes. These complexes may then facilitate the transport of charge through the material, leading to its excellent charge-transport properties.
Biochemical and Physiological Effects:
TBPI has not been extensively studied for its biochemical and physiological effects. However, it is believed that TBPI is relatively non-toxic and has low levels of cytotoxicity, making it a potentially safe candidate for use in biomedical applications.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of TBPI is its high thermal stability and resistance to oxidation. This makes it an attractive candidate for use in high-temperature and high-pressure environments. However, TBPI is also relatively insoluble in many solvents, which can make it difficult to work with in certain laboratory settings.
Zukünftige Richtungen
There are several potential future directions for research on TBPI. One area of interest is in the development of new organic electronic devices using TBPI as a key component. Another area of interest is in the use of TBPI in biomedical applications, such as drug delivery systems or tissue engineering scaffolds. Additionally, further research is needed to fully understand the mechanism of action of TBPI and its potential applications in other scientific fields.
Synthesemethoden
The synthesis of TBPI is a complex process that requires several steps. The first step involves the reaction of 3-ethynylphenylboronic acid with 4,5,6,7-tetrabromo-2,3-dihydroxybenzoic acid to form the corresponding ester. This ester is then subjected to a cyclization reaction using a strong acid catalyst to form the final product, TBPI.
Wissenschaftliche Forschungsanwendungen
TBPI has been extensively studied for its potential applications in a variety of scientific fields. One of the most promising applications of TBPI is in the field of organic electronics. TBPI has been shown to have excellent charge-transport properties, making it an attractive candidate for use in organic electronic devices such as solar cells and transistors.
Eigenschaften
IUPAC Name |
4,5,6,7-tetrabromo-2-(3-ethynylphenyl)isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H5Br4NO2/c1-2-7-4-3-5-8(6-7)21-15(22)9-10(16(21)23)12(18)14(20)13(19)11(9)17/h1,3-6H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLZPTKKCMHTOSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=CC=C1)N2C(=O)C3=C(C2=O)C(=C(C(=C3Br)Br)Br)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H5Br4NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
562.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-{2-[(4-tert-butylphenyl)thio]ethyl}-2-methyl-1-(2-oxo-2-phenylethyl)pyridinium bromide](/img/structure/B5005023.png)

![1-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxamide](/img/structure/B5005043.png)

![4-fluoro-N'-[(5-nitro-2-furyl)methylene]benzenesulfonohydrazide](/img/structure/B5005058.png)
![6-[ethyl(methyl)amino]-N-[(3-propyl-5-isoxazolyl)methyl]nicotinamide](/img/structure/B5005061.png)
![N~1~-(tert-butyl)-N~2~-(2,6-dichlorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5005067.png)



![N-{2-[(1S*,2S*,4S*)-bicyclo[2.2.1]hept-5-en-2-yl]ethyl}-5-(2-methylphenyl)-1,2,4-triazin-3-amine](/img/structure/B5005109.png)
![N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)-2-(1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B5005112.png)

